N-cyclohexyl-2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzamide N-cyclohexyl-2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003045
InChI: InChI=1S/C18H23N3O2S/c22-16(12-10-11-12)21-18(24)20-15-9-5-4-8-14(15)17(23)19-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,23)(H2,20,21,22,24)
SMILES: C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3CC3
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol

N-cyclohexyl-2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzamide

CAS No.:

Cat. No.: VC1003045

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzamide -

Specification

Molecular Formula C18H23N3O2S
Molecular Weight 345.5 g/mol
IUPAC Name N-cyclohexyl-2-(cyclopropanecarbonylcarbamothioylamino)benzamide
Standard InChI InChI=1S/C18H23N3O2S/c22-16(12-10-11-12)21-18(24)20-15-9-5-4-8-14(15)17(23)19-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,23)(H2,20,21,22,24)
Standard InChI Key CPIBERRVXUQEPV-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3CC3
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator